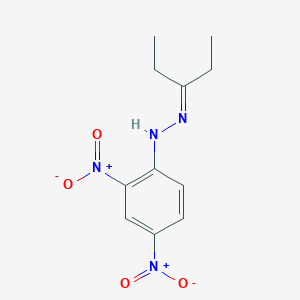
3-Pentanone, (2,4-dinitrophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanone, (2,4-dinitrophenyl)hydrazone, also known as DNP-pentanone, is a chemical compound that is commonly used in scientific research. This compound is a derivative of pentanone and is often used in the synthesis of other chemical compounds. In
Mechanism Of Action
The mechanism of action of 3-Pentanone, (2,4-dinitrophenyl)hydrazone involves the formation of a yellow precipitate when it reacts with carbonyl compounds. The reaction takes place through the formation of a hydrazone derivative. The reaction is specific to aldehydes and ketones and does not react with other functional groups.
Biochemical And Physiological Effects
3-Pentanone, (2,4-dinitrophenyl)hydrazone does not have any known biochemical or physiological effects. It is not used as a drug or medication and is only used in scientific research.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Pentanone, (2,4-dinitrophenyl)hydrazone in lab experiments is its specificity to aldehydes and ketones. This makes it a useful reagent in the analysis of carbonyl compounds. However, the compound has limitations in terms of solubility. It is insoluble in water and requires the use of organic solvents for analysis.
Future Directions
There are several future directions for the use of 3-Pentanone, (2,4-dinitrophenyl)hydrazone in scientific research. One potential direction is the development of new derivatives of the compound that have improved solubility. Another direction is the use of the compound in the analysis of other functional groups. Additionally, the compound could be used in the development of new chemical compounds with potential applications in medicine and other fields.
Conclusion
In conclusion, 3-Pentanone, (2,4-dinitrophenyl)hydrazone is a useful compound in scientific research. It is commonly used in the analysis of carbonyl compounds and is specific to aldehydes and ketones. The compound has advantages and limitations in lab experiments and has potential future directions for research. Its specificity and usefulness in the analysis of carbonyl compounds make it a valuable reagent in scientific research.
Synthesis Methods
3-Pentanone, (2,4-dinitrophenyl)hydrazone can be synthesized through the reaction of 2,4-dinitrophenylhydrazine with pentanone. The reaction takes place in the presence of a catalyst such as sulfuric acid. The resulting product is a yellow crystalline solid that is insoluble in water.
Scientific Research Applications
3-Pentanone, (2,4-dinitrophenyl)hydrazone has various scientific research applications. It is commonly used as a reagent in the analysis of carbonyl compounds. The compound is used to identify the presence of aldehydes and ketones in a sample. It is also used in the synthesis of other chemical compounds such as 3-pentanone, (2,4-dinitrophenyl)imine.
properties
CAS RN |
1636-83-5 |
|---|---|
Product Name |
3-Pentanone, (2,4-dinitrophenyl)hydrazone |
Molecular Formula |
C11H14N4O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2,4-dinitro-N-(pentan-3-ylideneamino)aniline |
InChI |
InChI=1S/C11H14N4O4/c1-3-8(4-2)12-13-10-6-5-9(14(16)17)7-11(10)15(18)19/h5-7,13H,3-4H2,1-2H3 |
InChI Key |
JSDIYPWOZUVCKW-UHFFFAOYSA-N |
SMILES |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC |
Canonical SMILES |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC |
Other CAS RN |
1636-83-5 |
synonyms |
3-PENTANONE2,4-DINITROPHENYLHYDRAZONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



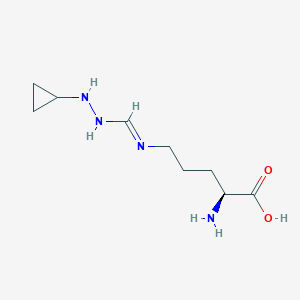
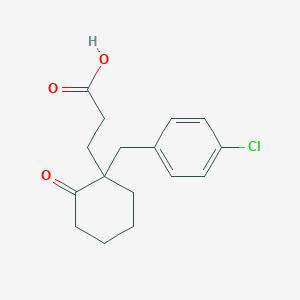
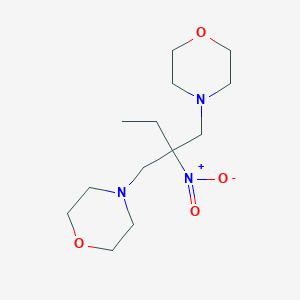
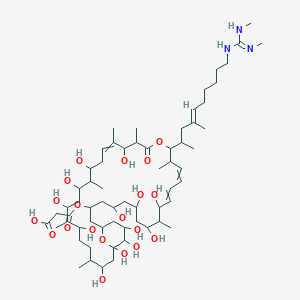
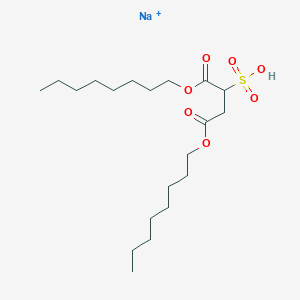

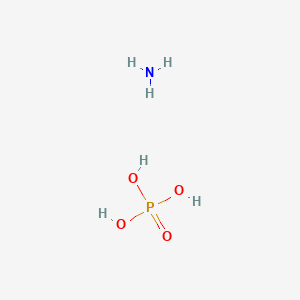

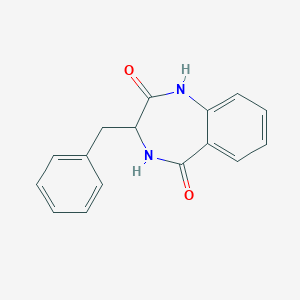
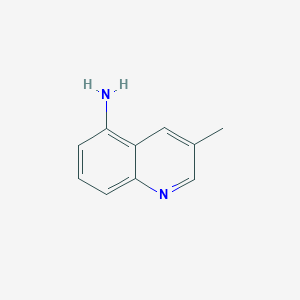
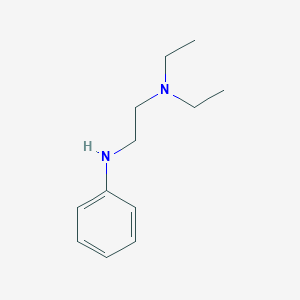
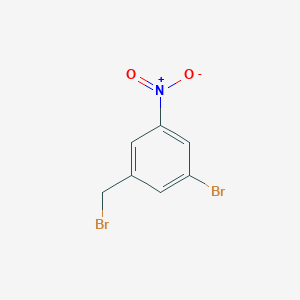
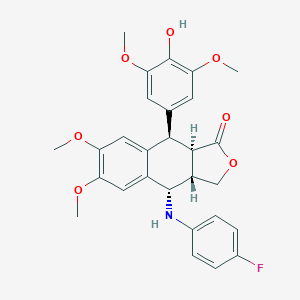
![4-[3-(4-Hydroxyphenyl)propyl]resorcinol](/img/structure/B161370.png)